molecular formula C5H4Cl2O3 B13857460 4-Chloro-4-(chloromethyl)-5-methylene-1,3-dioxolan-2-one

4-Chloro-4-(chloromethyl)-5-methylene-1,3-dioxolan-2-one

Cat. No.: B13857460
M. Wt: 182.99 g/mol
InChI Key: GQFWMHMHUIPWJA-UHFFFAOYSA-N
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Description

4-Chloro-4-(chloromethyl)-5-methylene-1,3-dioxolan-2-one is a chemical compound with the molecular formula C5H6Cl2O3. It is a useful research compound with applications in various scientific fields. The compound is characterized by its unique structure, which includes a dioxolane ring substituted with chloro and chloromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4-(chloromethyl)-5-methylene-1,3-dioxolan-2-one typically involves the reaction of 4,5-dimethyl-1,3-dioxol-2-one with sulfonyl chloride as a chlorination reagent. The reaction is carried out in an organic solvent under the effect of a catalyst for 1-5 hours . After the reaction, the solvent is evaporated to obtain the target product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4-(chloromethyl)-5-methylene-1,3-dioxolan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and chloromethyl groups can be substituted with other nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dioxolane derivatives.

Scientific Research Applications

4-Chloro-4-(chloromethyl)-5-methylene-1,3-dioxolan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-4-(chloromethyl)-5-methylene-1,3-dioxolan-2-one involves its interaction with molecular targets through its reactive chloro and chloromethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function. The specific pathways involved depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-4-(chloromethyl)oxetan-2-one: Another chlorinated dioxolane derivative with similar reactivity.

    4-Chloro-4’-methoxychalcone: A compound with a similar chloro substitution pattern but different core structure.

Properties

Molecular Formula

C5H4Cl2O3

Molecular Weight

182.99 g/mol

IUPAC Name

4-chloro-4-(chloromethyl)-5-methylidene-1,3-dioxolan-2-one

InChI

InChI=1S/C5H4Cl2O3/c1-3-5(7,2-6)10-4(8)9-3/h1-2H2

InChI Key

GQFWMHMHUIPWJA-UHFFFAOYSA-N

Canonical SMILES

C=C1C(OC(=O)O1)(CCl)Cl

Origin of Product

United States

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